SR0987

Description

Structure

3D Structure

Properties

IUPAC Name |

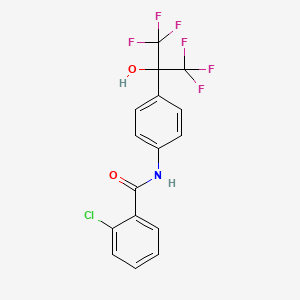

2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF6NO2/c17-12-4-2-1-3-11(12)13(25)24-10-7-5-9(6-8-10)14(26,15(18,19)20)16(21,22)23/h1-8,26H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVBONMVWLTLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SR0987: A Technical Guide to its Mechanism of Action as a RORγt Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a synthetic small molecule that has been identified as a potent agonist of the Retinoic acid receptor-related orphan receptor-gamma-t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[1] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of RORγt, thereby enhancing its transcriptional activity. This agonism of RORγt leads to a dual immunomodulatory effect: the potentiation of pro-inflammatory T cell responses and the simultaneous suppression of immune checkpoint mechanisms.[1][2]

The primary downstream effects of this compound-mediated RORγt activation are:

-

Increased IL-17 Production: Activation of RORγt by this compound drives the expression of its target genes, most notably Interleukin-17 (IL-17).[1] IL-17 is the signature cytokine of Th17 and Tc17 cells and is associated with enhanced anti-tumor immunity.[1]

-

Decreased PD-1 Expression: Surprisingly, and in contrast to endogenous RORγt agonists, this compound treatment leads to a significant reduction in the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1) on the surface of T cells.[1][2] This reduction in PD-1 blunts tumor-associated adaptive immune resistance, further augmenting the anti-tumor immune response.[1][2]

This dual mechanism of action positions this compound and other synthetic RORγt agonists as promising candidates for cancer immunotherapy, potentially as monotherapies or in combination with existing immune checkpoint inhibitors.[2]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | ~800 nM | RORγt Agonist Activity (Reporter Gene Assay) | HEK293T cells | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: this compound binds to and activates RORγt, leading to increased IL-17 and decreased PD-1 expression.

References

what is SR0987 compound

An In-depth Technical Guide to the RORγt Agonist SR0987

Executive Summary

This compound is a synthetic, small-molecule agonist of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) and T cytotoxic 17 (Tc17) cells.[1] Characterized as an analog of the compound SR1078, this compound demonstrates a dual mechanism of action: it enhances the expression of the pro-inflammatory cytokine Interleukin-17 (IL-17) while simultaneously repressing the expression of the immune checkpoint receptor Programmed cell death protein 1 (PD-1).[2][3] This activity profile suggests its potential as an immunomodulatory agent for cancer immunotherapy, aiming to boost anti-tumor T cell responses.[2][4] Preclinical in vitro studies have established its efficacy in both murine and human T cell lines, with a reported EC50 of approximately 800 nM for RORγt transactivation.[1][2] This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and experimental protocols related to this compound.

Introduction: RORγt as a Therapeutic Target

The nuclear receptor RORγt is a critical regulator of the immune system, primarily known for driving the differentiation of CD4+ and CD8+ T cells into Th17 and Tc17 effector cells, respectively.[1] These cell lineages are characterized by their production of IL-17 and other inflammatory cytokines, which play a role in adaptive immunity and inflammation.[1] The modulation of RORγt activity is a significant area of research for autoimmune diseases and oncology. While inverse agonists are sought for inflammatory conditions, RORγt agonists are being investigated to enhance anti-tumor immunity.[5][6] By activating RORγt, synthetic agonists can potentially amplify T cell-mediated immune responses against tumors, making RORγt an attractive target for novel cancer immunotherapies.[2]

Physicochemical Properties and Synthesis of this compound

This compound is a synthetic compound with defined chemical characteristics. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzamide | [4] |

| CAS Number | 303126-97-8 | |

| Molecular Formula | C16H10ClF6NO2 | |

| Molecular Weight | 397.7 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (100 mM) and Ethanol (100 mM) |

Synthesis Protocol

The synthesis of this compound is achieved through a straightforward chemical reaction.[2] To a solution of 4-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)aniline in dichloromethane (CH2Cl2), N,N-diisopropylethylamine (DIPEA) and 2-chlorobenzoyl chloride are added at room temperature.[2] The reaction mixture is stirred for three hours and then concentrated under reduced pressure to yield the final product.[2]

Mechanism of Action

This compound functions as a selective agonist for the T cell-specific isoform of RORγ, RORγt.[4] Upon binding to the ligand-binding domain of RORγt, this compound induces a conformational change in the receptor, promoting the recruitment of coactivator proteins.[2][7] This action enhances the transcription of RORγt target genes, most notably IL17.[1][2]

A surprising and significant finding is that while increasing IL-17 expression, this compound concurrently decreases the expression of the PD-1 immune checkpoint receptor on the surface of T cells.[2] This dual activity is distinct from endogenous RORγt agonists, which tend to drive Th17 proliferation without repressing PD-1.[1] The combined effect of boosting effector cytokine production (IL-17) and reducing an inhibitory signal (PD-1) is hypothesized to enhance the protective anti-tumor activity of T cells.[2]

In Vitro Pharmacological Data

The activity of this compound has been characterized in several in vitro assays, demonstrating its potency and concentration-dependent effects.

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | Gal4-RORγt::UAS-Luc Reporter Assay | HEK293T | ~800 nM | [1][2][3] |

| Activity | IL-17 Expression | Murine EL4 cells, Differentiated murine Th17 cells | Increased Expression | [2] |

| Activity | PD-1 Surface Expression | Murine EL4 cells, Differentiated murine Th17 cells, Human Jurkat T cells | Decreased Expression | [2] |

| Activity | CD62L-PD1- CD4+ Population | Differentiated murine Th17 cells | Statistically significant increase | [2] |

In Vivo Studies

Preclinical data from murine models indicate that administration of this compound can augment anti-tumor T cell responses.[4] This includes increased infiltration of tumors by IL-17-producing T cells and improved suppression of tumor growth.[4] However, detailed protocols and quantitative data from these in vivo studies are not extensively detailed in the cited literature.

Key Experimental Protocols

RORγt Agonist Reporter Gene Assay

This assay quantifies the ability of a compound to activate RORγt-mediated gene transcription.

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured under standard conditions.

-

Transfection: Cells are co-transfected with plasmids encoding for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt) and a luciferase reporter gene under the control of a UAS (Upstream Activating Sequence) promoter.[2][8] Variations may use a full-length RORγt and a reporter driven by a 5xRORE (ROR Response Element) or an IL-17 promoter.[2]

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound (or control compounds like DMSO) for a specified period (e.g., 24-48 hours).[2]

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of reporter gene expression is calculated relative to the DMSO control. An EC50 value is determined from the concentration-response curve.[2]

T Cell Differentiation and Flow Cytometry Analysis

This workflow is used to assess the impact of this compound on primary T cells.

-

Isolation: Naïve CD4+ T cells are isolated from the spleens of mice.[2]

-

Differentiation: Cells are cultured under Th17-polarizing conditions using a specific cytokine cocktail.[2]

-

Treatment: During differentiation, cells are treated with this compound or DMSO control for a set duration (e.g., 48 hours).[2]

-

Staining for Flow Cytometry:

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers such as CD4, PD-1, and CD62L.[2]

-

Intracellular Staining: For cytokine analysis, cells are first stimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). They are then fixed, permeabilized, and stained with an antibody against intracellular IL-17A.[2]

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated on specific populations (e.g., CD4+ T cells) to quantify the expression of PD-1 or the percentage of IL-17A-producing cells.[2]

Conclusion and Future Directions

This compound is a potent RORγt agonist with a unique dual-action profile that enhances T cell effector function by upregulating IL-17 while simultaneously downregulating the inhibitory receptor PD-1.[2] This mechanism provides a strong rationale for its investigation as a potential therapeutic agent in immuno-oncology, possibly in combination with existing anti-PD-1 checkpoint inhibitors.[2] While preclinical data are promising, further in vivo studies are required to fully elucidate its efficacy, pharmacokinetic properties, and safety profile. No clinical trials involving this compound have been reported in the reviewed literature. Future research should focus on optimizing its drug-like properties and evaluating its performance in relevant animal cancer models to validate its therapeutic potential.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation [mdpi.com]

- 8. researchgate.net [researchgate.net]

SR0987: A Technical Guide to the Synthetic RORγt Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR0987, a synthetic agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). RORγt is a crucial transcription factor that governs the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells, which are key players in inflammation and anti-tumor immunity.[1][2] this compound serves as a potent chemical probe for studying RORγt-mediated pathways and holds potential for therapeutic applications in immuno-oncology.

Core Mechanism of Action

This compound functions as a selective agonist by binding to the ligand-binding domain (LBD) of the RORγt nuclear receptor.[3] This binding event induces a conformational change in the receptor, stabilizing the activation function 2 (AF-2) domain, which includes helix 12.[4][5] This stabilized conformation facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. The RORγt/co-activator complex then binds to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[6] The primary downstream effects of this compound-mediated RORγt activation are the upregulation of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), and the concurrent downregulation of the immune checkpoint protein PD-1 (Programmed cell death protein 1).[1][3]

Quantitative Biological Activity

This compound demonstrates potent and concentration-dependent activation of RORγt in cellular assays. The half-maximal effective concentration (EC50) is a key parameter used to quantify its potency.[7]

| Table 1: In Vitro Activity of this compound | |||

| Assay Type | Cell Line | Measured Parameter | Value |

| Gal4-RORγt Luciferase Reporter Assay | HEK293T | EC50 | ~800 nM[3][8] |

Key Biological Effects: A Dual Mechanism for Enhanced Immunity

The activation of RORγt by this compound results in a dual-action mechanism beneficial for anti-tumor immunity: it enhances the effector function of T cells while simultaneously reducing a key immune checkpoint inhibitor.[1][8]

-

Increased IL-17A Production : this compound treatment leads to a significant increase in the expression and secretion of IL-17A by T cells.[1][3][8] IL-17 is a pro-inflammatory cytokine associated with robust immune responses.[2]

-

Decreased PD-1 Expression : Unexpectedly, this compound treatment also leads to a statistically significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[1][8] This effect is not observed with endogenous RORγt agonists.[1] Lowering PD-1 expression can prevent T cell exhaustion and enhance their cytotoxic capabilities against tumor cells.[1]

Experimental Protocols

The characterization of this compound relies on several key in vitro assays. Detailed methodologies are provided below.

RORγt-Dependent Luciferase Reporter Assay

This assay quantitatively measures the ability of this compound to activate the transcriptional activity of RORγt in a controlled cellular system.

Objective: To determine the potency (EC50) of this compound in activating RORγt-mediated gene transcription.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection: Cells are seeded in 96-well plates. After 24 hours, they are co-transfected with two plasmids:

-

Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). To potentiate the signal, a RORγt antagonist like ursolic acid (2μM) may be included to lower the basal activity, against which the agonist effect is measured.[1][9]

-

Incubation: Cells are incubated with the compound for 18-24 hours.[6]

-

Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to RORγt transcriptional activity, is measured using a luminometer.

-

Data Analysis: The relative luciferase units (RLU) are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

Th17 Cell Differentiation and Analysis

This protocol assesses the effect of this compound on the differentiation of primary T cells into the Th17 lineage, a more physiologically relevant system.

Objective: To evaluate the impact of this compound on Th17 differentiation and the expression of IL-17A and PD-1 in primary T cells.

Methodology:

-

Isolation of Naïve T Cells: Naïve CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T Cell Activation: Isolated cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary activation signals.

-

Th17 Polarization: The culture medium is supplemented with a cytokine cocktail to drive Th17 differentiation. This typically includes:

-

IL-6

-

TGF-β

-

Anti-IL-4 and Anti-IFN-γ antibodies (to block differentiation into other T helper lineages).

-

-

Compound Treatment: The polarizing cultures are treated with this compound at a desired concentration (e.g., 1-10 µM) or a vehicle control (DMSO).

-

Culture: Cells are cultured for 3-5 days to allow for differentiation.

-

Analysis:

-

Flow Cytometry (for Protein Expression): For intracellular cytokine staining (IL-17A), cells are re-stimulated for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4, IL-17A, and PD-1.[1] Data is acquired on a flow cytometer.

-

qPCR (for Gene Expression): RNA is extracted from a portion of the differentiated cells, reverse-transcribed into cDNA, and used for quantitative PCR analysis with primers specific for Il17a, Pdcd1 (the gene for PD-1), and a housekeeping gene for normalization.[1]

-

Conclusion

This compound is a valuable pharmacological tool for investigating the complex biology of RORγt. Its dual ability to enhance IL-17A production while simultaneously repressing the PD-1 immune checkpoint makes it a unique RORγt agonist.[1] The detailed protocols and mechanistic understanding presented in this guide provide a foundation for researchers to utilize this compound effectively in studies related to autoimmune diseases and, most notably, as a potential strategy to enhance T cell-mediated anti-tumor immunity.

References

- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EC50 - Wikipedia [en.wikipedia.org]

- 8. immune-system-research.com [immune-system-research.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Regulation of PD-1 Expression by SR0987

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic molecule SR0987 and its role in modulating the expression of Programmed Death-1 (PD-1), a critical immune checkpoint receptor. The information presented is collated from preclinical research and is intended to inform researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and selective agonist of the T cell-specific retinoic acid receptor-related orphan receptor-gamma t (RORγt). RORγt is a nuclear receptor that acts as a key transcription factor in the differentiation and function of T helper 17 (Th17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1][2] this compound enhances the transcriptional activity of RORγt, leading to a dual effect: the induction of Interleukin-17 (IL-17) expression and a concomitant decrease in the expression of PD-1 on T cells.[2][3] This dual action suggests a potential therapeutic strategy for cancer immunotherapy by simultaneously augmenting anti-tumor T cell responses and mitigating immune checkpoint-mediated inhibition.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Potency of this compound in a RORγt Reporter Gene Assay [3][4][5]

| Compound | EC50 (nM) |

| This compound | ~800 |

Table 2: Effect of this compound on PD-1 Surface Expression in T Cell Lines [4]

| Cell Line | Treatment | Outcome |

| Murine T cell line | This compound | Statistically significant reduction in PD-1 surface expression |

| Human Jurkat T cells | This compound | Decreased cell surface PD-1 expression |

Table 3: Effect of this compound on ex vivo Differentiated Murine Th17 Cells [4]

| Treatment | Effect on IL-17 Production | Effect on PD-1 Surface Expression | Effect on CD62L⁻PD-1⁻CD4⁺ Cell Population |

| This compound | Trend towards increased production | Repression of surface expression | Statistically significant increase |

Signaling Pathway

The proposed signaling pathway for this compound involves its direct binding to the ligand-binding domain of RORγt within T cells. This binding event activates RORγt, leading to the modulation of target gene transcription. A key outcome of this activation is the downregulation of PDCD1, the gene encoding the PD-1 receptor.

References

SR0987: A Novel RORγt Agonist for Cancer Immunotherapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (TH17) and cytotoxic T lymphocyte 17 (Tc17) cells.[1] In the landscape of cancer immunotherapy, this compound presents a compelling dual mechanism of action: it not only enhances the pro-inflammatory activity of anti-tumor T cells but also concurrently reduces the expression of the critical immune checkpoint protein, Programmed cell death protein 1 (PD-1).[1][2][3] This unique characteristic positions this compound as a promising candidate for monotherapy or in combination with existing checkpoint inhibitors to overcome immune resistance in various cancer types.

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the associated biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent agonist of RORγt, a nuclear receptor primarily expressed in immune cells. Upon binding to RORγt, this compound initiates a cascade of transcriptional events that culminate in the differentiation of naive T cells into TH17 and Tc17 lineages. These specialized T cell subsets are characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17), which plays a crucial role in recruiting other immune cells to the tumor microenvironment and promoting anti-tumor immunity.

A pivotal and unexpected finding is the ability of this compound to significantly decrease the surface expression of PD-1 on T cells.[1][3] PD-1 is a major inhibitory receptor that, upon engagement with its ligand PD-L1 on tumor cells, suppresses T cell activity and allows cancer cells to evade immune surveillance. By downregulating PD-1, this compound effectively "releases the brakes" on the anti-tumor T cell response, making them more resilient and effective in killing cancer cells.

Interestingly, endogenous agonists of RORγt have been shown to drive the proliferation of TH17 cells but do not repress PD-1 expression, highlighting the unique therapeutic potential of synthetic agonists like this compound.[1][3]

Signaling Pathway of this compound

Caption: this compound activates RORγt, leading to T-cell differentiation, increased IL-17, and decreased PD-1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | RORγt Reporter Assay | HEK293T | 800 nM | [1] |

| PD-1 Expression | Flow Cytometry | Murine EL4 T-cells | Statistically significant reduction | [3] |

| PD-1 Expression | Flow Cytometry | Human Jurkat T-cells | Decreased cell surface expression | [3] |

| IL-17 Production | qPCR | Murine EL4 T-cells | Increased expression | [3] |

| IL-17 Production | ELISA | Differentiated murine TH17 cells | Trend towards increased production | [3] |

Table 2: In Vivo Efficacy of this compound (Conceptual)

| Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration | Reference |

| Syngeneic Mouse Model | This compound | Data not available | Increased IL-17-producing T cells | [2] |

| Syngeneic Mouse Model | Vehicle Control | 0 | - | [2] |

Note: Specific quantitative in vivo efficacy data such as tumor growth inhibition percentages were not available in the reviewed literature. The table reflects the reported qualitative outcomes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

RORγt Reporter Gene Assay

This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with expression vectors for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain and a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control.

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 value of the compound.

T-Cell Activation and Cytokine/PD-1 Expression Analysis

This protocol assesses the effect of this compound on T-cell activation, IL-17 production, and PD-1 expression.

Protocol:

-

Cell Lines: Murine EL4 T-lymphocytes or human Jurkat T-cells are used.

-

T-Cell Activation: Cells are stimulated with Phorbol 12-myristate 13-acetate (PMA) and ionomycin to induce T-cell activation.

-

Compound Treatment: Activated T-cells are treated with this compound or a vehicle control for a specified period.

-

Gene Expression Analysis (qPCR):

-

Total RNA is isolated from the treated cells.

-

cDNA is synthesized by reverse transcription.

-

Quantitative PCR is performed using specific primers for IL-17, PD-1, and a housekeeping gene for normalization.

-

-

Protein Expression Analysis (Flow Cytometry):

-

Cells are stained with fluorescently labeled antibodies specific for surface PD-1.

-

Data is acquired on a flow cytometer and analyzed to determine the percentage of PD-1 positive cells and the mean fluorescence intensity.

-

-

Cytokine Secretion Analysis (ELISA):

-

Supernatants from cultured T-cells are collected.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using specific antibodies to quantify the concentration of secreted IL-17.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse cancer model.

Caption: Workflow for in vivo testing of this compound in a mouse cancer model.

Conclusion

This compound represents a novel and promising agent in the field of cancer immunotherapy. Its ability to act as a RORγt agonist, thereby promoting a TH17/Tc17 anti-tumor response, coupled with its unique capacity to downregulate the PD-1 immune checkpoint, offers a multifaceted approach to overcoming tumor-induced immunosuppression. The preclinical data, although still in its early stages, strongly supports further investigation into the therapeutic potential of this compound. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to further explore and validate the efficacy of this and similar RORγt agonists in the fight against cancer.

References

SR0987: A Technical Overview of a Synthetic RORγt Agonist for Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR0987 is a synthetic small molecule identified as a potent agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells and is a promising therapeutic target for modulating the immune response in various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its potential as an immuno-oncology agent. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The nuclear receptor RORγt is a master regulator of Th17 cell lineage commitment and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1] Th17 cells play a complex role in tumorigenesis, with evidence suggesting both pro- and anti-tumoral functions. However, the activation of RORγt has been shown to enhance anti-tumor immunity. This compound was discovered as a synthetic RORγt agonist that not only promotes Th17-associated gene expression but also exhibits a unique and desirable immunomodulatory profile by downregulating the expression of the immune checkpoint receptor PD-1. This dual mechanism of action positions this compound as a compelling candidate for cancer immunotherapy.

Discovery and In Vitro Characterization

This compound was identified through screening for compounds that could enhance the transcriptional activity of RORγt. Its discovery and initial characterization involved a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Quantitative In Vitro Activity

The following table summarizes the key quantitative data from the in vitro characterization of this compound.

| Assay Type | Cell Line | Key Parameter | Value | Reference |

| RORγt Reporter Gene Assay | HEK293T | EC50 | ~800 nM | |

| RORγt Transactivation (30 µM) | HEK293T | Fold Induction | ~6-fold |

Experimental Protocols: In Vitro Assays

This assay is designed to measure the ability of a compound to activate the transcriptional activity of RORγt.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Plasmids:

-

An expression vector for the RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ROR response elements (ROREs), such as a 5xRORE-luciferase reporter or an IL-17 promoter-luciferase reporter.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection:

-

Compound Treatment:

-

Following transfection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Measurement:

-

After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer and a commercially available luciferase assay system (e.g., Dual-Glo Luciferase Assay System).[1] Firefly luciferase activity is normalized to Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

This protocol is used to assess the effect of this compound on the cell surface expression of the immune checkpoint receptor PD-1.

-

Cell Lines:

-

Murine T-cell lymphoma cell line (EL4).

-

Human Jurkat T-cell line.

-

-

Cell Stimulation:

-

Compound Treatment:

-

Cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 48 hours) before or during stimulation.

-

-

Flow Cytometry Staining:

-

Cells are harvested and stained with fluorescently labeled antibodies specific for PD-1 and other cell surface markers (e.g., CD4, CD62L).

-

-

Data Acquisition and Analysis:

-

Stained cells are analyzed on a flow cytometer to quantify the percentage of PD-1 positive cells and the mean fluorescence intensity of PD-1 expression.

-

Mechanism of Action

This compound acts as a direct agonist of RORγt, binding to its ligand-binding domain and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transcription of target genes.

Signaling Pathway

The primary signaling pathway modulated by this compound is the RORγt-mediated transcriptional regulation in T cells.

Experimental Workflow: Mechanism of Action Studies

The following diagram illustrates a typical workflow for elucidating the mechanism of action of this compound.

Preclinical Development

The preclinical development of this compound has focused on evaluating its efficacy in in vivo models of disease, particularly in the context of cancer.

In Vivo Efficacy

While specific, detailed in vivo study protocols for this compound are not extensively published in the public domain, the available information suggests that this compound administration in murine tumor models leads to an augmentation of anti-tumor T-cell responses. This is characterized by increased infiltration of IL-17-producing T cells into the tumor microenvironment and subsequent suppression of tumor growth.

Representative In Vivo Study Design (General)

The following represents a general experimental design for evaluating a RORγt agonist like this compound in a syngeneic mouse tumor model.

| Parameter | Description | Example |

| Animal Model | Immunocompetent mouse strain with a syngeneic tumor cell line. | C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma cells. |

| Dosing Regimen | Route of administration, dose, frequency, and duration of treatment. | Intraperitoneal (i.p.) or oral (p.o.) administration, at a dose range of 10-50 mg/kg, once or twice daily for 2-4 weeks. |

| Readouts | Primary and secondary endpoints to assess efficacy and mechanism. | Tumor volume measurements, survival analysis, flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) for Th17 and PD-1+ cell populations, cytokine analysis from tumor lysates or serum. |

Logical Relationship: From Preclinical Data to Clinical Hypothesis

The preclinical findings for this compound support a clear clinical hypothesis for its use in cancer immunotherapy.

Clinical Development Status

As of the latest available public information, there are no registered clinical trials specifically for this compound. While other RORγt modulators have entered clinical development, the progression of this compound into human trials has not been publicly disclosed.

Conclusion

This compound is a potent and selective synthetic RORγt agonist with a unique dual mechanism of action that involves the enhancement of Th17-mediated anti-tumor immunity and the downregulation of the immune checkpoint receptor PD-1. The preclinical data strongly support its potential as a novel immuno-oncology therapeutic. Further investigation, particularly comprehensive in vivo efficacy and safety studies, is warranted to determine its full therapeutic potential and to guide any future clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug developers interested in the exciting field of RORγt modulation for cancer immunotherapy.

References

- 1. Assay in Summary_ki [ww.w.bindingdb.org]

- 2. eubopen.org [eubopen.org]

- 3. utoledo.edu [utoledo.edu]

- 4. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR0987 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor crucial for the differentiation and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells.[2][3] These T cell subsets are key players in inflammatory responses and have demonstrated anti-tumor efficacy.[3] this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), a hallmark cytokine of Th17 cells.[1][3] Concurrently, this compound has been shown to repress the expression of Programmed cell death protein 1 (PD-1), an immune checkpoint receptor that inhibits T cell activation.[1][3] This dual mechanism of action makes this compound a compelling compound for investigation in cancer immunotherapy and autoimmune diseases.

These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate reproducible and robust research.

Mechanism of Action

This compound acts as a small molecule agonist that binds to the ligand-binding domain of RORγt. This binding event stabilizes an active conformation of the receptor, enhancing its ability to recruit coactivators and initiate the transcription of target genes. The primary downstream effects of this compound treatment in T cells are:

-

Induction of IL-17 Expression: this compound robustly increases the transcription and secretion of IL-17A and IL-17F.[3]

-

Repression of PD-1 Expression: Treatment with this compound leads to a significant reduction in the cell surface expression of the immune checkpoint receptor PD-1 on T cells.[3]

This modulation of key immune signaling pathways suggests that this compound can enhance the effector functions of T cells, promoting a pro-inflammatory and anti-tumor microenvironment.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 800 nM | RORγt reporter assay | [1] |

Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

Experimental Protocols

Cell Culture and Maintenance

a. Jurkat Cells (Human T lymphocyte)

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting with fresh medium. Assess cell viability using Trypan Blue exclusion; viability should be >95% prior to experimentation.[4]

b. EL4 Cells (Murine T lymphoma)

-

Media: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Start cultures at 2 x 10^5 cells/mL and maintain between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.[5][6]

This compound Stock Solution Preparation

-

Solvent: this compound is soluble in DMSO.

-

Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of this compound for your specific cell line.

a. Materials:

-

Jurkat or EL4 cells

-

This compound

-

Complete culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

b. Experimental Workflow:

c. Protocol:

-

Seed cells at a density of 1 x 10^5 cells/well in 100 µL of complete medium in a 96-well plate.[7]

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 nM to 100 µM.

-

Remove 50 µL of medium from each well and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO) at the highest concentration used for the drug.

-

Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression

This protocol can be used to assess changes in the expression of RORγt target proteins.

a. Protocol:

-

Seed Jurkat or EL4 cells in 6-well plates at a density of 1 x 10^6 cells/mL.

-

Treat the cells with the desired concentration of this compound (determined from cytotoxicity assays) or vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-RORγt, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in mRNA levels of RORγt target genes, such as IL17A.

a. Protocol:

-

Seed Jurkat or EL4 cells in 6-well plates and treat with this compound as described for Western blotting.

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green-based master mix and primers specific for your target gene (e.g., human or mouse IL17A) and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Flow Cytometry for Cell Surface PD-1 Expression

This protocol details the procedure for analyzing changes in PD-1 surface expression on T cells following this compound treatment.

a. Experimental Workflow:

b. Protocol:

-

Treat Jurkat or EL4 cells with this compound as described previously for 24-72 hours.

-

Harvest approximately 1 x 10^6 cells per sample by centrifugation.

-

Wash the cells with cold FACS buffer (PBS containing 1-2% FBS).

-

(Optional but recommended) Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.

-

Stain the cells with a fluorescently-conjugated anti-human or anti-mouse PD-1 antibody (and corresponding isotype control) for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on the live cell population and quantifying the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI).

Troubleshooting

-

Low cell viability: Ensure the concentration of this compound used is not cytotoxic by performing a thorough dose-response curve. Check the health of the cell cultures before starting the experiment.

-

No effect of this compound: Verify the activity of your this compound stock. Ensure the treatment duration is sufficient for the desired effect. For gene and protein expression studies, a time-course experiment may be necessary.

-

High background in Western blotting: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

-

High background in flow cytometry: Use an isotype control to set the gates properly. Ensure cells are washed thoroughly. Consider using an Fc block to reduce non-specific antibody binding.

Conclusion

This compound is a valuable tool for studying the role of RORγt in T cell biology and for exploring its therapeutic potential. The protocols provided here offer a framework for conducting robust in vitro experiments. It is essential to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell line and assay to ensure reliable and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. EL4 Cells [cytion.com]

- 6. EL4 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 7. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR0987 in T Helper 17 (Th17) Cell Differentiation and Function Assays

For Research Use Only.

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathophysiology of various autoimmune and inflammatory diseases. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1]

SR0987 is a potent and selective synthetic agonist of RORγt.[2] By binding to and activating RORγt, this compound promotes the transcriptional program associated with Th17 differentiation, leading to enhanced IL-17 production.[2] Furthermore, studies have shown that this compound can concurrently reduce the expression of the immune checkpoint receptor PD-1 (Programmed cell death protein 1) on T cells, thereby potentially augmenting T cell effector functions.[3] These dual activities make this compound a valuable tool for researchers studying Th17 cell biology, autoimmune diseases, and cancer immunotherapy.

This document provides detailed protocols for utilizing this compound to promote the differentiation of primary human or mouse naïve CD4+ T cells into Th17 cells and to analyze the resulting cellular functions.

Mechanism of Action

Upon entry into the T cell, this compound binds to the ligand-binding domain of the RORγt nuclear receptor. This agonistic binding event induces a conformational change in RORγt, promoting its transcriptional activity. Activated RORγt then binds to ROR response elements (ROREs) in the promoter regions of target genes, most notably the IL17A and IL17F genes, driving their expression.[4] Concurrently, RORγt activation by this compound has been observed to suppress the expression of the PDCD1 gene, which encodes the PD-1 protein, through a less well-defined mechanism.[3]

References

- 1. pnas.org [pnas.org]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Th17 differentiation by IKKα-dependent and -independent phosphorylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR0987 in Jurkat T Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1][2] In the context of cancer immunotherapy, targeting RORγt presents a promising strategy to enhance anti-tumor immunity. This document provides detailed application notes and protocols for the use of this compound in Jurkat T cells, a human T lymphocyte cell line widely used as a model for T cell signaling and activation.

This compound has been shown to modulate the expression of critical immune checkpoint proteins and cytokines in T cells. Specifically, it increases the expression of Interleukin-17 (IL-17) and decreases the cell surface expression of Programmed cell death protein 1 (PD-1).[1][3] This dual activity of enhancing pro-inflammatory signaling while reducing inhibitory signals makes this compound a compound of significant interest for immunology and oncology research.

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 | 800 nM | RORγt reporter gene assay | [1][2] |

Signaling Pathway

This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in T cell differentiation and function. Upon binding to the ligand-binding domain of RORγt, this compound promotes the transcription of target genes, including IL-17. Concurrently, this compound has been observed to decrease the expression of the immune checkpoint receptor PD-1 on the surface of T cells, although the precise mechanism for this downregulation is still under investigation.[3]

Caption: this compound activates RORγt, leading to increased IL-17 and decreased PD-1.

Experimental Protocols

Jurkat T Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining Jurkat, Clone E6-1 (ATCC® TIB-152™).

Materials:

-

Jurkat, Clone E6-1 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

L-Glutamine (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

T-75 culture flasks

-

Centrifuge tubes (15 mL and 50 mL)

-

Hemocytometer or automated cell counter

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Thawing Frozen Cells:

-

Thaw the vial of frozen cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cells to a T-75 flask and incubate at 37°C in a 5% CO2 humidified incubator.

-

-

Cell Passaging:

-

Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Do not allow the density to exceed 3 x 10^6 cells/mL.

-

To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3 x 10^5 cells/mL.

-

Transfer the calculated volume of cells to a new T-75 flask and add fresh complete growth medium to the desired final volume.

-

Alternatively, centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium at the desired density.

-

-

Medium Renewal: Add fresh medium every 2 to 3 days to maintain the optimal cell density and nutrient supply.

This compound Treatment of Jurkat T Cells

This protocol outlines the procedure for treating Jurkat T cells with this compound to assess its effects on gene and protein expression.

Materials:

-

Jurkat T cells in logarithmic growth phase

-

This compound (stock solution prepared in DMSO)

-

Complete growth medium

-

6-well or 24-well tissue culture plates

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (for T cell activation, if required)

Procedure:

-

Seed Jurkat T cells in a multi-well plate at a density of 5 x 10^5 cells/mL in complete growth medium.

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A final concentration range of 100 nM to 10 µM is recommended to determine a dose-response. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

If T cell activation is required to induce PD-1 expression, cells can be co-treated with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).

-

Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 humidified incubator.

-

Following incubation, harvest the cells for downstream analysis (e.g., flow cytometry for PD-1 expression, ELISA for IL-17 secretion, or Western blot for RORγt).

Analysis of PD-1 Expression by Flow Cytometry

This protocol details the method for staining Jurkat T cells to analyze cell surface PD-1 expression using flow cytometry.

Materials:

-

This compound-treated and control Jurkat T cells

-

FACS buffer (PBS with 2% FBS)

-

PE-conjugated anti-human PD-1 antibody

-

PE-conjugated isotype control antibody

-

Flow cytometer

Procedure:

-

Harvest the treated and control Jurkat T cells and transfer to FACS tubes (approximately 1 x 10^6 cells per tube).

-

Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add the PE-conjugated anti-human PD-1 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate the cells for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of cold FACS buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer, gating on the live cell population based on forward and side scatter properties.

Measurement of IL-17 Secretion by ELISA

This protocol describes the quantification of IL-17 secreted into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Culture supernatants from this compound-treated and control Jurkat T cells

-

Human IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

96-well ELISA plate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit or PBS with 1% BSA)

-

Plate reader

Procedure:

-

Follow the manufacturer's instructions provided with the human IL-17A ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of IL-17 in the samples based on the standard curve.

Western Blot for RORγt

This protocol provides a general method for detecting RORγt protein levels in Jurkat T cells by Western blotting.

Materials:

-

This compound-treated and control Jurkat T cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against RORγt

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Harvest Jurkat T cells and wash with cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-RORγt antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Experimental Workflow Diagram

Caption: Workflow for studying this compound effects on Jurkat T cells.

References

Application Notes and Protocols for SR0987

Topic: SR0987 Solubility in DMSO and Ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2] As a RORγt agonist, this compound has been shown to enhance protective immunity by increasing the expression of IL-17 and decreasing the expression of the immune checkpoint receptor PD-1 in T cells.[1][3] These characteristics make this compound a compound of interest in cancer immunotherapy research.[1] Proper solubilization is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and ethanol, along with protocols for solution preparation and handling.

Solubility Data

The solubility of this compound in two common laboratory solvents is summarized below. This data is crucial for the preparation of stock solutions for use in various experimental settings.

| Solvent | Molarity |

| DMSO | ≤ 100 mM[4] |

| Ethanol | ≤ 100 mM[4] |

Note: While this compound is soluble up to 100 mM in both DMSO and ethanol, it is important to note that DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[5][6] However, researchers should be aware that DMSO can have its own biological effects and may interfere with certain assays.[5][7]

Experimental Protocols

3.1. Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution, a common concentration for initial in vitro experiments.

Materials:

-

This compound (M.Wt: 397.7 g/mol )[4]

-

Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO) or Ethanol

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated micropipettes

-

Vortex mixer

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture.

-

Weighing: Accurately weigh out 1 mg of this compound powder into a sterile vial.

-

Solvent Addition: To prepare a 10 mM stock solution, add 251.45 µL of DMSO or ethanol to the vial containing 1 mg of this compound.

-

Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.01 mol/L * 397.7 g/mol )) * 1,000,000 µL/L = 251.45 µL

-

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3.2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the stock solution to prepare working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution (in DMSO or ethanol)

-

Appropriate sterile cell culture medium

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes

Procedure:

-

Thawing: Thaw the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or induce off-target effects.[5]

-

Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.

-

-

Application: Add the final working solutions to your cell cultures and proceed with the experiment.

Signaling Pathways and Experimental Workflows

4.1. This compound Mechanism of Action

This compound acts as an agonist for the nuclear receptor RORγt. Upon binding, it stabilizes the receptor in an active conformation, promoting the recruitment of coactivators. This complex then binds to ROR response elements (ROREs) on the DNA, leading to the transcription of target genes, notably IL-17.[2][8] Concurrently, this compound has been observed to decrease the expression of the immune checkpoint protein PD-1 on T cells, although the precise mechanism connecting RORγt agonism to PD-1 repression is still under investigation.[1][3]

References

- 1. Synthetic RORγt Agonists Enhance Protective Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural products as modulators of retinoic acid receptor-related orphan receptors (RORs) - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00047G [pubs.rsc.org]

- 4. rndsystems.com [rndsystems.com]

- 5. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

SR0987 stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR0987 is a potent and specific synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, a subset of T cells crucial for immune responses against certain pathogens and implicated in the pathophysiology of autoimmune diseases and cancer.[2][4] As an agonist, this compound enhances the transcriptional activity of RORγt, leading to increased expression of its target genes, most notably Interleukin-17 (IL-17), and a concurrent decrease in the expression of the immune checkpoint receptor, Programmed cell death protein 1 (PD-1).[1][3][5][6] This dual activity makes this compound a valuable research tool for studying Th17 cell biology and a potential therapeutic candidate for modulating immune responses.

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common immunological and cell-based assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 2-Chloro-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]benzamide | [1][3] |

| Molecular Formula | C₁₆H₁₀ClF₆NO₂ | [1][2][3][4] |

| Molecular Weight | 397.7 g/mol | [1][3][4] |

| CAS Number | 303126-97-8 | [1][4][5] |

| Appearance | Crystalline solid; White to off-white powder | [2][5] |

| Purity | ≥98% | [1][3] |

This compound Stock Solution Preparation and Storage

Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. It is recommended to use anhydrous solvents to prepare stock solutions.

| Solvent | Maximum Concentration | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥150 mg/mL (approx. 377 mM) | [5] |

| Ethanol | 100 mM (39.77 mg/mL) | [1][3] |

| Dimethylformamide (DMF) | 20 mg/mL | [4] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |

Note: When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[1][3]

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.977 mg of this compound.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For 3.977 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation is observed.[5]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

Storage Conditions

Proper storage is essential to maintain the integrity of this compound.

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | Up to 3 years | [5] |

| +4°C | Up to 2 years | [5] | |

| Stock Solution (in solvent) | -80°C | Up to 2 years | [5] |

| -20°C | Up to 1 year | [5] |

Important: Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

This compound can be utilized in a variety of in vitro assays to study RORγt activity and Th17 cell function.

RORγt Signaling Pathway

The diagram below illustrates the signaling pathway activated by this compound. As a RORγt agonist, this compound binds to the ligand-binding domain of RORγt, promoting its transcriptional activity. This leads to the expression of key Th17-associated genes, including IL17A, and the suppression of genes like PDCD1 (encoding PD-1).

References

- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 3. assaygenie.com [assaygenie.com]

- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. RORγt represses Th17 cell IL-10 production to maintain their pathogenicity in inducing intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR0987 in T Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR0987, a synthetic agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), to modulate T cell responses. Detailed protocols for T cell activation, proliferation, and Th17 differentiation assays are included to facilitate experimental design and execution.

Introduction

This compound is a potent and specific synthetic agonist of RORγt, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] RORγt plays a crucial role in the production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), and is a promising therapeutic target for autoimmune diseases and cancer.[1] this compound has been shown to enhance Th17 cell proliferation and IL-17 production while concurrently decreasing the expression of the immune checkpoint protein PD-1, suggesting its potential to boost anti-tumor immunity.[1]

Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 800 nM | HEK293T | RORγt Reporter Gene Assay | [2] |

Table 1: In Vitro Efficacy of this compound.

| Assay | Cell Type | This compound Concentration Range | Observed Effect | Reference |

| Reporter Gene Assay | HEK293T | Up to 30 µM | Concentration-dependent increase in reporter gene expression | [2] |

| PD-1 Expression | Jurkat T cells | Not specified | Decreased cell surface PD-1 expression | |

| IL-17 Expression | EL4 cells | Not specified | Increased IL-17 expression |

Table 2: Functional Effects of this compound on T Cells.

Signaling Pathway

This compound acts as an agonist for RORγt, a nuclear receptor that plays a critical role in the differentiation of naive CD4+ T cells into Th17 cells. The signaling cascade is initiated by the cytokines TGF-β and IL-6, which induce the expression of RORγt. Upon binding of this compound, RORγt translocates to the nucleus and, in concert with other transcription factors like STAT3 and IRF4, binds to the promoter regions of genes encoding for key Th17 cytokines, primarily IL-17A and IL-17F. IL-23 is crucial for the expansion and maintenance of the Th17 phenotype.

RORγt Signaling Pathway Activated by this compound.

Experimental Protocols

The following are detailed protocols for common T cell assays. As the optimal concentration of this compound for functional T cell assays has not been definitively established in the literature, it is recommended to perform a dose-response experiment. Based on its EC50 of 800 nM in a reporter assay, a starting concentration range of 100 nM to 10 µM is suggested.

Protocol 1: Jurkat T Cell Activation Assay

This protocol describes the activation of Jurkat T cells and the assessment of activation markers.

Materials:

-

Jurkat E6.1 cells

-

Complete RPMI 1640 medium (supplemented with 10% FBS, 50 U/mL penicillin, and 50 µg/mL streptomycin)

-

Anti-human CD3 antibody (clone OKT3)

-

Anti-human CD28 antibody (clone CD28.2)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well flat-bottom tissue culture plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD69, anti-CD25, anti-PD-1)

Procedure:

-

Cell Culture: Maintain Jurkat cells in complete RPMI 1640 medium at a density of 1-5 x 10^5 cells/mL.

-

Plate Coating (for anti-CD3 stimulation): a. Dilute anti-human CD3 antibody to 1-10 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to the wells of a 96-well plate. c. Incubate for at least 2 hours at 37°C or overnight at 4°C. d. Before use, wash the wells twice with 200 µL of sterile PBS.

-

Cell Seeding and Treatment: a. Resuspend Jurkat cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL. b. Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration. c. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate. d. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. e. Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL. f. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer (PBS + 2% FBS). b. Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and PD-1. c. Acquire the samples on a flow cytometer and analyze the data.

Workflow for Jurkat T Cell Activation Assay.

Protocol 2: Primary T Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of primary T cell proliferation using CFSE dye dilution.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

-

Complete RPMI 1640 medium

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Anti-human CD3 antibody

-

Anti-human CD28 antibody